Crisugabalin

Description

Properties

CAS No. |

2209104-84-5 |

|---|---|

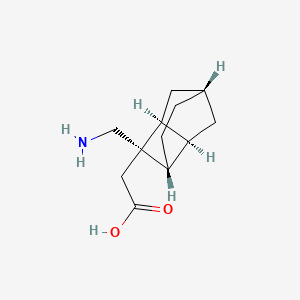

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid |

InChI |

InChI=1S/C12H19NO2/c13-6-12(5-11(14)15)9-2-1-7-3-8(9)10(12)4-7/h7-10H,1-6,13H2,(H,14,15)/t7-,8-,9+,10-,12-/m0/s1 |

InChI Key |

WCEFMBSFXJUREW-LIJGXYGRSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[C@@]2(CC(=O)O)CN |

Canonical SMILES |

C1CC2C3CC1CC3C2(CC(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Crisugabalin's Mechanism of Action on the α2δ Subunit: A Technical Guide

Introduction

Crisugabalin (also known as HSK16149) is a novel, third-generation oral γ-aminobutyric acid (GABA) analog that represents a significant advancement in the class of gabapentinoids.[1][2] Structurally, it is distinguished by a unique tricyclic cage-like structure which enhances its molecular rigidity.[1] This modification contributes to its improved target affinity, metabolic stability, lipophilicity, and overall pharmacological activity compared to its predecessors, gabapentin and pregabalin.[1] this compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs) and has demonstrated significant analgesic efficacy in both preclinical and clinical settings for chronic neuropathic pain.[2][3][4] In May 2024, it was approved by the National Medical Products Administration (NMPA) of China for the treatment of diabetic peripheral neuropathic pain (DPNP), followed by an approval for postherpetic neuralgia (PHN).[1][5] This guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with the α2δ subunit, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target of this compound, like other gabapentinoids, is the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels.[6][7] The α2δ-1 subunit, in particular, has been identified as a key contributor to the pathophysiology of neuropathic pain.[3][8] Under neuropathic conditions, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglia (DRG) neurons, which correlates with the onset and duration of pain behaviors.[9] This upregulation is thought to facilitate excessive excitatory neurotransmission.[10]

This compound exerts its therapeutic effects by binding with high affinity to the α2δ-1 subunit.[3] This binding modulates the function of the VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal.[3][6] The decreased intracellular calcium concentration, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][6] This attenuation of excitatory signaling in the central nervous system is the fundamental mechanism responsible for the analgesic effects of this compound.[3][6] Animal studies have conclusively shown that the analgesic actions of gabapentinoids are mediated through the α2δ-1 subunit.[9][10]

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a significantly higher binding affinity for the α2δ subunit compared to earlier-generation gabapentinoids, which may contribute to its enhanced potency and longer duration of action.[1][3] In vitro studies have shown that this compound is highly selective for the α2δ subunit, with no significant effects on 105 other safety targets, including various receptors and transporters in the dopaminergic and cholinergic systems.[1][2]

Table 1: Comparative Binding Affinities of α2δ Ligands

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | α2δ-1 Subunit | 4.0 | [3] |

| Pregabalin | α2δ-1 Subunit | 92.0 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.

This 23-fold greater binding affinity of this compound compared to pregabalin is a key distinguishing feature.[1][2]

Preclinical Evidence in Animal Models

The analgesic properties of this compound have been demonstrated in various animal models of neuropathic and chronic pain.[3][6] These studies highlight its potency, duration of action, and improved therapeutic index over pregabalin.[11]

Table 2: Summary of Preclinical Efficacy in Neuropathic Pain Models

| Animal Model | This compound Dose | Key Findings | Comparison with Pregabalin | Reference |

|---|---|---|---|---|

| Streptozotocin-induced diabetic neuropathy (Rat) | 10 mg/kg (MED) | Significant analgesic effect. | Efficacy was similar to 30 mg/kg of pregabalin. | [2] |

| Streptozotocin-induced diabetic neuropathy (Rat) | 30 mg/kg | Analgesic effect persisted for 24 hours. | Pregabalin's effect at 30 mg/kg lasted only 12 hours. | [1][2] |

| Intermittent cold stress model | Not specified | Inhibited mechanical allodynia. | - | [1][2] |

| Formalin-induced pain model | Not specified | Reduced phase II pain behaviors. | - | [1] |

| Rotarod Test (CNS side effects) | 100 mg/kg (MED) | Indicated a better safety profile on the central nervous system. | MED for pregabalin was 30 mg/kg, suggesting this compound has a more benign neurotoxicity profile. |[2][3] |

MED (Minimum Effective Dose) is the lowest dose of a drug that produces a therapeutic effect.

Furthermore, the brain tissue exposure level of this compound was found to be 18-fold lower than that of pregabalin, suggesting a more favorable neurotoxicity profile.[3][11]

Clinical Efficacy

This compound has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials, demonstrating significant efficacy and a favorable safety profile in patients with postherpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP).[3][12]

Postherpetic Neuralgia (PHN)

A Phase 3 trial involving 366 adults with PHN showed that this compound, at doses of 40 mg/day and 80 mg/day, provided statistically significant improvements in the average daily pain score (ADPS) compared to placebo over 12 weeks.[3][8][11]

Table 3: Clinical Efficacy of this compound in Postherpetic Neuralgia (Phase 3)

| Treatment Group (12 weeks) | N | LSM Change from Baseline in ADPS | Difference vs. Placebo (95% CI) | P-value |

|---|---|---|---|---|

| Placebo | 124 | -1.1 | - | - |

| This compound 40 mg/day | 121 | -2.2 | -1.1 (-1.6 to -0.7) | < .001 |

| This compound 80 mg/day | 121 | -2.6 | -1.5 (-2.0 to -1.0) | < .001 |

ADPS (Average Daily Pain Score) measured on an 11-point Numeric Pain Rating Scale. LSM (Least Squares Mean). CI (Confidence Interval). Data from Zhang D, et al. JAMA Dermatol. 2024.[8][11]

A significantly higher proportion of patients treated with this compound achieved ≥30% and ≥50% pain reduction compared to the placebo group.[8][11] Common treatment-emergent adverse events included dizziness and somnolence, which were generally mild to moderate.[11][13]

Diabetic Peripheral Neuropathic Pain (DPNP)

In a study of patients with DPNP, this compound demonstrated a rapid onset of pain relief.[12] Significant reductions in ADPS compared to placebo were observed as early as week 1 for both 40 mg/day and 80 mg/day doses.[12] In contrast, the pregabalin group showed significant pain relief only from week 6.[12] Another study focused on DPNP patients who had an inadequate response to pregabalin. In this population, this compound (40 mg/day) was found to be superior to pregabalin (300 mg/day) in reducing pain symptoms over a 4-week period and was well tolerated.[13]

Table 4: Clinical Efficacy in DPNP Patients with Inadequate Response to Pregabalin (Phase 2)

| Treatment Group (4 weeks) | N | LSM Change from Baseline in VAS | P-value (vs. Pregabalin) |

|---|---|---|---|

| Pregabalin (300 mg/day) | 46 | -7.1 | - |

| This compound (40 mg/day) | 44 | -14.4 | 0.0069 |

VAS (Visual Analog Scale) for pain. Data from a Phase 2 study in Chinese patients.[13]

Experimental Protocols

The characterization of this compound's interaction with the α2δ subunit involves standard pharmacological assays, including radioligand binding assays and electrophysiological studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC₅₀) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-gabapentin) for binding to the target receptor (α2δ subunit).[2][14]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the α2δ subunit are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is determined using a standard assay (e.g., BCA assay).[14]

-

Assay Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound (this compound).[14]

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[14]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

-

Data Analysis: The amount of specific binding at each concentration of the test compound is calculated. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibitor constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.[15][16]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the flow of ions through voltage-gated calcium channels in individual neurons (e.g., dorsal root ganglion neurons).[17][18]

Methodology:

-

Cell Preparation: Neurons (e.g., from rat DRG) are cultured on coverslips.[18]

-

Patch-Clamp Recording: A glass micropipette with a very small tip is pressed against the membrane of a single neuron to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[19]

-

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -80 mV) by the patch-clamp amplifier.[18]

-

Eliciting Currents: Depolarizing voltage steps are applied to activate the voltage-gated calcium channels, and the resulting inward flow of ions (calcium or barium, used as a charge carrier) is recorded as a current.[18]

-

Drug Application: A baseline current is recorded. Then, this compound is applied to the cell via the bath solution, and the calcium channel currents are recorded again.[17]

-

Data Analysis: The amplitude of the calcium current before and after drug application is compared to determine the extent of inhibition.[17]

Conclusion

This compound is a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. Its distinct cage-like structure confers a significantly higher binding affinity compared to pregabalin, which translates into enhanced analgesic potency and a longer duration of action. The core mechanism involves binding to the α2δ-1 subunit on presynaptic neurons, which modulates calcium channel function, reduces the influx of calcium, and subsequently decreases the release of key excitatory neurotransmitters involved in pain signaling. This mechanism is strongly supported by quantitative binding data, preclinical efficacy in animal models, and robust clinical trial results in patients with chronic neuropathic pain. The favorable efficacy and safety profile, including a rapid onset of action and effectiveness in patients with an inadequate response to other therapies, positions this compound as a valuable therapeutic option for the management of neuropathic pain.[1][12][13]

References

- 1. Rapid Onset of Pain Relief with this compound in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Mechanism of Action of HSK16149, a Selective Ligand of α2δ Subunit of Voltage-Gated Calcium Channel wi… [ouci.dntb.gov.ua]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Alleviates Postherpetic Neuralgia Symptoms in Phase 3 Study | MDedge [mdedge.com]

- 9. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hcplive.com [hcplive.com]

- 12. Rapid Onset of Pain Relief with this compound in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

HSK16149 (Crisugabalin): A Technical Guide to its Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSK16149, also known as Crisugabalin, is a novel, third-generation gabapentinoid currently under investigation for the treatment of neuropathic pain.[1] This technical guide provides an in-depth overview of its molecular structure, a plausible synthetic route, and its mechanism of action as a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Furthermore, this document summarizes key quantitative data from preclinical and clinical studies and outlines the experimental protocols employed in pivotal trials. Visual diagrams of its signaling pathway and representative experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Molecular Structure and Properties

This compound (HSK16149) is a γ-aminobutyric acid (GABA) analog characterized by a unique tricyclic cage-like structure.[1] This rigid molecular framework is believed to contribute to its high binding affinity and selectivity.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.0³,⁸]nonanyl]acetic acid |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molar Mass | 209.289 g·mol⁻¹ |

| CAS Number | 2209104-84-5 |

| SMILES | C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[C@@]2(CC(=O)O)CN |

| InChI Key | WCEFMBSFXJUREW-LIJGXYGRSA-N |

Synthesis of HSK16149 (this compound)

While a definitive, publicly available step-by-step synthesis protocol for HSK16149 is not fully disclosed, patent filings and new drug approval documents provide insights into a likely synthetic pathway. The following is a representative, multi-step synthesis based on available information.

Disclaimer: This protocol is a composite summary and may not reflect the exact, proprietary synthesis process.

Step 1: Initial Reaction Anhydrous formic acid (18.82 kg, 409.09 mol) is charged into a 100-liter reactor and the temperature is reduced to 10°C.[2] Triethylamine (16.53 kg, 163.64 mol) is then added dropwise.[2] Following a 20-minute stir, cycloisopropyl malonate (7.86 kg, 54.55 mol) is introduced into the reactor at 10°C.[2]

Step 2: Intermediate Formation A solution of 1C (5.64 kg, 27.22 mol) in dichloromethane (40.0 L) is pumped into a 100L reactor and cooled to -10°C.[2] 2,4,6-trimethylpyridine (4.94 kg, 40.83 mol) is added, followed by the dropwise addition of a dichloromethane solution (16.0 L) of trifluoromethanesulfonic anhydride (11.50 kg, 40.83 mol).[2] The mixture is heated to reflux for 12 hours.[2]

Step 3: pH Adjustment and Reflux After the reaction is complete, an aqueous solution (23.0 L) of sodium hydroxide (3.10 kg, 77.5 mol) is added dropwise to adjust the pH of the reaction solution to between 10-11.[2] The mixture is then refluxed for an additional 5-6 hours.[2]

Step 4: Purification A solution of crude 1D (3.00 kg, 22.059 mol) in ethanol (3.0 L) is added to a solution of anhydrous sodium bisulfite (5.735 kg, 55.147 mol) in 66 L of purified water at room temperature and stirred overnight.[2] The mixture is extracted with ethyl acetate (20 L x 2).[2] The aqueous phase is cooled to 10°C, and a solution of sodium hydroxide (2.250 kg, 56.250 mol) in water (10 L) is added dropwise to adjust the pH to 10-12.[2] The mixture is stirred at room temperature for 2 hours.[2]

Mechanism of Action and Signaling Pathway

HSK16149 is a selective ligand of the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher binding affinity for the α2δ-1 subunit compared to pregabalin.[3][4] By binding to the α2δ-1 subunit, this compound modulates calcium influx into presynaptic nerve terminals.[3] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which are implicated in the pathophysiology of neuropathic pain.

Caption: HSK16149 Mechanism of Action.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies have demonstrated the potency and efficacy of HSK16149 in animal models of neuropathic pain.

| Parameter | HSK16149 | Pregabalin | Reference |

| Binding Affinity (IC₅₀) | 4.0 nM | 92.0 nM | [3] |

| Potency vs. Pregabalin | ~23 times more potent | - | [4] |

Clinical Trial Data

HSK16149 has undergone extensive clinical evaluation, primarily in patients with diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP) [5]

| Treatment Group | N | Mean Change from Baseline in ADPS at Week 13 | p-value vs. Placebo |

| Placebo | 177 | -1.23 | - |

| HSK16149 40 mg/day | 178 | -2.24 | <0.0001 |

| HSK16149 80 mg/day | 179 | -2.16 | <0.0001 |

| ADPS: Average Daily Pain Score |

Efficacy in Postherpetic Neuralgia (PHN) [6]

| Treatment Group | N | LSMD in ADPS Change from Baseline at Week 12 (95% CI) | p-value vs. Placebo |

| Placebo | 124 | - | - |

| HSK16149 40 mg/d | 121 | -1.1 (-1.6 to -0.7) | < .001 |

| HSK16149 80 mg/d | 121 | -1.5 (-2.0 to -1.0) | < .001 |

| LSMD: Least Squares Mean Difference; ADPS: Average Daily Pain Score |

Safety and Tolerability Across multiple clinical trials, HSK16149 has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were dizziness and somnolence, which were typically mild to moderate in severity.[5]

Experimental Protocols

Phase 3 Clinical Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled phase II/III study was conducted in China to evaluate the efficacy and safety of HSK16149 in patients with DPNP.[5]

-

Participants: Patients aged ≥18 years with a diagnosis of diabetic peripheral neuropathy and moderate to severe pain.[5]

-

Randomization: Patients were randomized to receive placebo, HSK16149 (40 mg/d or 80 mg/d without titration), or pregabalin (300 mg/d with a 1-week titration).[5]

-

Treatment Duration: Up to 13 weeks.[5]

-

Primary Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week 13.[5]

-

Secondary Endpoints: Responder rates, defined as ≥30% and ≥50% improvement in ADPS.[5]

Caption: DPNP Phase 3 Trial Workflow.

Phase 3 Clinical Trial in Postherpetic Neuralgia (PHN)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted at 48 tertiary care centers in China to assess the efficacy and safety of this compound in adults with PHN.[6]

-

Participants: Adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-point scale.[6] Patients with pain not controlled by prior therapy with pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d) were excluded.[6]

-

Run-in Period: A 1-week run-in period with placebo to establish baseline ADPS.[7]

-

Randomization: Patients were randomized 1:1:1 to receive this compound 40 mg/d (20 mg twice daily), this compound 80 mg/d (40 mg twice daily), or placebo.[6]

-

Treatment Duration: 12 weeks.[6]

-

Primary Endpoint: Change from baseline in ADPS at week 12.[6]

Caption: PHN Phase 3 Trial Workflow.

Conclusion

HSK16149 (this compound) represents a significant advancement in the development of treatments for neuropathic pain. Its unique molecular structure confers high potency and selectivity for the α2δ-1 subunit of VGCCs, leading to a favorable efficacy and safety profile as demonstrated in extensive clinical trials. With its potential for rapid onset of action and sustained pain relief, this compound is poised to become a valuable therapeutic option for patients suffering from chronic neuropathic pain conditions. Further research and long-term studies will continue to elucidate its full clinical utility.

References

- 1. Rapid Onset of Pain Relief with this compound in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Crisugabalin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (also known as HSK16149) is a novel gabapentinoid engineered for the treatment of neuropathic pain. As a third-generation calcium channel modulator, it exhibits a distinct pharmacodynamic profile characterized by high potency and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth analysis of the pharmacodynamics of this compound within the central nervous system (CNS). It consolidates quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism of action, and presents visual representations of key pathways and workflows to support further research and development.

Introduction

Neuropathic pain, a chronic condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Gabapentinoids, such as gabapentin and pregabalin, are established first-line treatments, but their efficacy can be limited by dose-related side effects, including dizziness and somnolence.[1] this compound is a novel γ-aminobutyric acid (GABA) analog with a unique tricyclic cage-like structure designed to optimize its binding affinity and pharmacodynamic properties.[2][3] Preclinical and clinical data suggest that this compound offers an improved therapeutic index over its predecessors, positioning it as a promising candidate for more effective and better-tolerated management of neuropathic pain.[1][4] This document serves as a comprehensive resource on the core pharmacodynamic principles of this compound in the CNS.

Mechanism of Action

The primary mechanism of action for this compound, consistent with other gabapentinoids, is its highly selective binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs in the central nervous system.

Key Steps in the Signaling Pathway:

-

Binding to α2δ-1 Subunit: In states of neuronal hyperexcitability, the expression of α2δ-1 subunits on presynaptic terminals is upregulated. This compound binds with high affinity to this subunit.

-

Modulation of Calcium Influx: This binding event allosterically modulates the VGCC, reducing the influx of calcium (Ca²⁺) into the presynaptic neuron upon arrival of an action potential.

-

Reduction of Neurotransmitter Release: The diminished intracellular Ca²⁺ concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, from the presynaptic terminal into the synaptic cleft.

-

Dampening of Neuronal Hyperexcitability: By attenuating the release of these key neurotransmitters, this compound effectively reduces the transmission of pain signals and dampens overall neuronal hyperexcitability, which is the underlying cause of neuropathic pain.

Quantitative Pharmacodynamic Data

This compound distinguishes itself from earlier gabapentinoids through its enhanced potency and improved safety profile. Preclinical studies provide quantitative metrics that underscore these advantages.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | IC₅₀ (nM) | Relative Potency (vs. Pregabalin) | Reference |

| This compound (HSK16149) | α2δ-1 Subunit | 4.0 | ~23x higher | |

| Pregabalin | α2δ-1 Subunit | 92.0 | 1x |

IC₅₀ (Half-maximal inhibitory concentration) values were determined via [³H]gabapentin competitive binding assays.

Table 2: In Vivo Efficacy and CNS Safety Profile in Rodent Models

| Parameter | This compound (HSK16149) | Pregabalin | Test Model | Implication | Reference |

| Minimum Effective Dose (MED) - Neuropathic Pain | 10 mg/kg | 30 mg/kg | Rat models | Higher analgesic potency | [1] |

| Analgesic Duration (at 30 mg/kg) | Up to 24 hours | ~12 hours | Diabetic neuropathy model | Longer-lasting effect | [1] |

| MED - CNS Impairment (Rotarod Test) | 100 mg/kg | 30 mg/kg | Rat model | Wider therapeutic window | [1] |

| Brain Tissue Exposure | 18-fold lower | 1x | Preclinical studies | Potentially fewer CNS side effects |

Experimental Protocols

The pharmacodynamic profile of this compound has been characterized using a range of standard preclinical assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This protocol determines the binding affinity (IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Objective: To quantify the binding affinity of this compound for the α2δ-1 subunit of VGCCs.

-

Materials:

-

Membrane preparations from cells expressing the human α2δ-1 subunit.

-

Radioligand: [³H]gabapentin.

-

Test Compounds: this compound, Pregabalin (for comparison).

-

Assay Buffer: Tris-HCl buffer.

-

96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Preparation: A dilution series of this compound and pregabalin is prepared.

-

Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.

-

Equilibrium: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The filters are dried, and scintillation fluid is added. The radioactivity on each filter, corresponding to the amount of bound [³H]gabapentin, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ value.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To measure the effect of this compound on the extracellular concentrations of glutamate in the CNS.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical or fluorescence detection.

-

Animal model (e.g., rat).

-

-

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., spinal cord dorsal horn, prefrontal cortex) of the animal. The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion & Equilibration: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). A baseline equilibration period allows neurotransmitter levels to stabilize.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of glutamate levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Post-Drug Sampling: Dialysate collection continues to measure changes in glutamate concentration following drug administration.

-

Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.

-

Data Analysis: Post-drug neurotransmitter levels are expressed as a percentage of the pre-drug baseline levels to determine the effect of this compound.

-

Patch-Clamp Electrophysiology for Neuronal Excitability

This technique is used to study the electrical properties of individual neurons and the effects of compounds on ion channel currents and neuronal firing.

-

Objective: To determine the effect of this compound on voltage-gated calcium currents and overall neuronal excitability.

-

Materials:

-

Brain slice preparation or cultured neurons.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

-

Methodology:

-

Preparation: Acute brain slices containing the neurons of interest (e.g., dorsal root ganglion neurons) are prepared.

-

Recording Configuration: A glass micropipette filled with intracellular solution is brought into contact with a neuron. Gentle suction is applied to form a high-resistance "giga-seal". The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control and measurement of the entire neuron's membrane potential or current.

-

Voltage-Clamp Recordings: The neuron's membrane potential is "clamped" at a specific voltage. Depolarizing voltage steps are applied to activate VGCCs, and the resulting inward calcium currents are recorded.

-

Drug Application: A baseline recording of calcium currents is established. This compound is then added to the extracellular solution perfusing the slice.

-

Effect Measurement: Calcium currents are recorded again in the presence of this compound to measure any reduction in current amplitude.

-

Current-Clamp Recordings: In a separate experiment, the current injected into the neuron is controlled, and changes in the membrane potential (including action potential firing) are recorded before and after the application of this compound to assess its effect on overall neuronal excitability.

-

References

- 1. Pharmacology and Mechanism of Action of HSK16149, a Selective Ligand of α 2 δ Subunit of Voltage-Gated Calcium Channel with Analgesic Activity in Animal Models of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical research on Crisugabalin for neuropathic pain

An In-depth Technical Guide to the Preclinical Research of Crisugabalin for Neuropathic Pain

Introduction

This compound, also known as HSK16149, is a novel, third-generation gabapentinoid developed for the treatment of chronic neuropathic pain.[1][2] As a selective ligand of the α2δ subunit of voltage-gated calcium channels (VGCCs), it shares a mechanism of action with established therapies like pregabalin and gabapentin.[3][4] However, preclinical and clinical data suggest that this compound possesses a distinct pharmacological profile, including enhanced potency, a longer duration of action, and a potentially improved safety margin.[2][5] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, efficacy in animal models of neuropathic pain, and safety pharmacology.

Mechanism of Action

This compound exerts its analgesic effects by binding with high affinity and selectivity to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[4][6] In neuropathic pain states, these channels are upregulated, leading to excessive calcium influx into neurons and subsequent release of excitatory neurotransmitters like glutamate and substance P.[3][6] By binding to the α2δ-1 subunit, this compound modulates calcium channel activity, thereby reducing the release of these neurotransmitters and dampening abnormal neuronal excitability.[3][7] This mechanism is central to its therapeutic effects in conditions characterized by neuronal hyperexcitability, such as diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[2][6][8]

Figure 1: Mechanism of Action of this compound.

Pharmacodynamics

Preclinical studies have demonstrated that this compound has a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin. This enhanced potency is a key distinguishing feature.

| Compound | Target | Binding Affinity (IC₅₀) | Reference |

| This compound | α2δ-1 Subunit | 4.0 nM | [7] |

| Pregabalin | α2δ-1 Subunit | 92.0 nM | [7] |

Table 1: Comparative Binding Affinities for the α2δ-1 Subunit.

As shown in Table 1, this compound is approximately 23 times more potent than pregabalin in binding to the target α2δ-1 subunit.[2][5] This suggests that lower doses of this compound may be required to achieve therapeutic efficacy, potentially leading to a wider therapeutic index.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic activity of this compound has been evaluated in various rodent models of neuropathic pain. The most commonly cited models are the Chronic Constriction Injury (CCI) of the sciatic nerve and Streptozotocin (STZ)-induced diabetic neuropathy.

| Model | Species | Compound | Minimum Effective Dose (MED) | Efficacy Comparison | Duration of Action | Reference |

| CCI | Rat | This compound | 10 mg/kg | Similar to 30 mg/kg Pregabalin | Not Specified | [5] |

| Pregabalin | 30 mg/kg | - | Not Specified | [5] | ||

| STZ | Rat | This compound | 10 mg/kg | Similar to 30 mg/kg Pregabalin | Up to 24h (at 30 mg/kg) | [5] |

| Pregabalin | 30 mg/kg | - | Up to 12h (at 30 mg/kg) | [2][5] |

Table 2: Preclinical Efficacy of this compound in Neuropathic Pain Models.

These studies indicate that this compound is more potent and has a longer-lasting analgesic effect in vivo compared to pregabalin.[2][5]

Experimental Protocols

Chronic Constriction Injury (CCI) Model:

-

Animal Model: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with absorbable sutures, approximately 1 mm apart. The incision is then closed.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is recorded as a sharp withdrawal of the paw.

-

Drug Administration: this compound, pregabalin, or vehicle is administered orally (p.o.) after the establishment of neuropathic pain (typically 7-14 days post-surgery).

-

Efficacy Measurement: PWT is measured at various time points post-dosing to determine the magnitude and duration of the anti-allodynic effect.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (dissolved in citrate buffer) is administered to induce hyperglycemia, a hallmark of type 1 diabetes.

-

Confirmation: Blood glucose levels are monitored, and animals with levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold, typically starting 2-3 weeks after STZ injection.

-

Drug Administration and Efficacy Measurement: Similar to the CCI model, drugs are administered orally, and the anti-allodynic effects are quantified by measuring changes in PWT over time.[2]

Figure 2: Experimental Workflow for the CCI Neuropathic Pain Model.

Pharmacokinetics and Safety Pharmacology

Preclinical pharmacokinetic studies in rats have shown that this compound is rapidly and completely absorbed after oral administration, with a peak time of approximately 0.57 hours.[9] A key finding is that the brain tissue exposure level of this compound was 18-fold lower than that of pregabalin at equipotent doses, suggesting a more favorable neurotoxicity profile.[7][10]

Safety pharmacology studies have further supported this improved profile. While this compound and pregabalin showed similar minimum effective doses for causing sedation in locomotor activity tests, this compound had a significantly higher MED for inducing motor impairment in the rotarod test.

| Test | Compound | Minimum Effective Dose (MED) for CNS Effects | Therapeutic Index Comparison | Reference |

| Locomotor Activity | This compound | Similar to Pregabalin | - | [5] |

| Pregabalin | Similar to this compound | - | [5] | |

| Rotarod Test | This compound | 100 mg/kg | Wider Therapeutic Index | [5] |

| Pregabalin | 30 mg/kg | - | [5] |

Table 3: Preclinical Safety Pharmacology Profile.

These findings collectively indicate that this compound may have a better safety profile regarding central nervous system side effects, such as dizziness and somnolence, which are common with existing gabapentinoids.[5][10]

Conclusion

The preclinical data for this compound strongly support its development as a novel analgesic for neuropathic pain. Its mechanism of action, centered on the high-affinity binding to the VGCC α2δ-1 subunit, is well-established.[3][7] Compared to pregabalin, this compound demonstrates significantly greater potency, a longer duration of action in animal models, and a wider therapeutic index.[2][5] The lower brain exposure at equipotent analgesic doses suggests a reduced potential for CNS-related adverse effects.[7] These promising preclinical findings have paved the way for successful clinical trials and its eventual approval for diabetic peripheral neuropathic pain and postherpetic neuralgia in China.[1][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rapid Onset of Pain Relief with this compound in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and pharmacokinetics of a novel potent GABA analogue this compound in Chinese subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (HSK16149) / Haisco [delta.larvol.com]

- 10. hcplive.com [hcplive.com]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Investigational New Drug Crisugabalin: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical and Clinical Profile of a Novel Gabapentinoid

Crisugabalin (also known as HSK16149) is an investigational new drug emerging as a promising therapeutic candidate for the management of neuropathic pain. As a next-generation gabapentinoid, it exhibits a distinct pharmacological profile that suggests potential advantages over existing therapies. This technical guide provides a comprehensive overview of the background, mechanism of action, preclinical pharmacology, and clinical trial data for this compound, tailored for researchers, scientists, and drug development professionals.

Core Background and Mechanism of Action

This compound is a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key target in the pathophysiology of neuropathic pain.[1] Similar to other gabapentinoids like pregabalin, this compound's primary mechanism of action involves binding to this subunit, which in turn modulates calcium influx into presynaptic nerve terminals.[1] This reduction in calcium entry leads to a decreased release of excitatory neurotransmitters, such as glutamate and substance P, ultimately dampening neuronal hyperexcitability and alleviating pain.[1]

Notably, preclinical studies have demonstrated that this compound possesses a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin.[1] This enhanced potency may translate to greater efficacy at lower doses and a potentially improved side-effect profile.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound at the presynaptic terminal.

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation to characterize its efficacy and safety profile in various animal models of neuropathic pain.

Binding Affinity

In vitro binding assays have confirmed this compound's high affinity for the α2δ-1 subunit of VGCCs.

| Compound | Binding Affinity (IC50) for α2δ-1 | Reference |

| This compound | 4.0 nM | [1] |

| Pregabalin | 92.0 nM | [1] |

In Vivo Efficacy in Neuropathic Pain Models

This compound has demonstrated significant analgesic effects in two well-established rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ)-induced diabetic neuropathy model.

| Animal Model | Minimum Effective Dose (MED) - this compound | MED - Pregabalin | Duration of Action (this compound at 30 mg/kg) | Reference |

| Chronic Constriction Injury (CCI) | 10 mg/kg | 30 mg/kg | Not specified | |

| STZ-induced Diabetic Neuropathy | 10 mg/kg | 30 mg/kg | Up to 24 hours |

Safety Pharmacology

Preclinical safety studies have indicated that this compound has a favorable therapeutic index. Notably, the brain tissue exposure to this compound was found to be 18-fold lower than that of pregabalin, suggesting a potentially better neurotoxicity profile.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each ligature.[3] The ligatures are tightened to a degree that causes a slight constriction of the nerve without arresting epineural blood flow.[3] The muscle and skin layers are then closed.

-

Pain Behavior Assessment: Mechanical allodynia is typically assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness to the plantar surface of the hind paw is measured. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the presence of neuropathic pain.[4]

Experimental Workflow for the CCI Model

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model is used to mimic the neuropathic pain associated with diabetes.

-

Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (typically 50-65 mg/kg) dissolved in citrate buffer.[5] Control animals receive the vehicle only.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.[6]

-

Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.

-

Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments as described for the CCI model. Thermal hyperalgesia can be measured by assessing the latency of paw withdrawal from a radiant heat source.[7]

Clinical Development

This compound has progressed to late-stage clinical trials for the treatment of various neuropathic pain conditions.

Phase 3 Trial in Postherpetic Neuralgia (NCT05140863)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with postherpetic neuralgia.[8][9]

| Parameter | Details |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 12-week double-blind treatment period followed by a 14-week open-label extension.[1][9] |

| Patient Population | 366 adults with postherpetic neuralgia and an average daily pain score (ADPS) of ≥ 4 on an 11-point Numeric Pain Rating Scale.[1][10] |

| Inclusion Criteria | Age 18-75 years, pain present for >1 month after healing of herpes zoster rash, VAS pain score ≥40 mm at screening.[8] |

| Exclusion Criteria | Peripheral neuropathy unrelated to PHN, severe hematologic, hepatic, or renal dysfunction, uncontrolled diabetes, history of substance abuse, failure to respond to previous treatment with high-dose pregabalin or gabapentin.[1][8] |

| Treatment Arms | - this compound 40 mg/day (20 mg BID) (n=121) - this compound 80 mg/day (40 mg BID) (n=121) - Placebo (n=124)[1][9] |

| Primary Endpoint | Change from baseline in the Average Daily Pain Score (ADPS) at week 12.[1][9] |

| Secondary Endpoints | Responder rates (≥30% and ≥50% reduction in ADPS), weekly change in ADPS, change in Short-Form McGill Pain Questionnaire (SF-MPQ) scores.[1] |

| Key Efficacy Results | Both doses of this compound demonstrated a statistically significant improvement in ADPS compared to placebo at week 12.[9][10] - 40 mg/day: Least squares mean difference of -1.1 vs placebo. - 80 mg/day: Least squares mean difference of -1.5 vs placebo.[1] |

| Safety and Tolerability | This compound was well tolerated. Treatment-emergent adverse events included dizziness, hyperuricemia, weight gain, and somnolence.[2] No new safety concerns were identified.[1][9] |

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (NCT04647773)

This adaptive design study assessed the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy.[11]

| Parameter | Details |

| Study Design | Multicenter, randomized, double-blind, placebo- and active-controlled adaptive Phase 2/3 study.[10][11] |

| Patient Population | 596 patients with diabetes and clinical manifestations of diabetes-related neuropathic pain.[10][11] |

| Inclusion Criteria | Age 18-75 years, diagnosis of diabetes, baseline Visual Analog Scale (VAS) pain score of 40-90 mm, stable blood glucose control for at least 3 months prior to screening.[11] |

| Exclusion Criteria | Severe comorbidities, known allergies to the study medication.[11] |

| Treatment Arms | - this compound 40 mg/day (20 mg BID) (n=178) - this compound 80 mg/day (40 mg BID) (n=179) - Placebo (n=177) - Pregabalin 300 mg/day (titrated to 150 mg BID) (n=62)[10][11] |

| Primary Endpoint | Change in the Average Daily Pain Score (ADPS) over a 13-week treatment period.[10][11] |

| Secondary Endpoints | Changes in the Numeric Rating Scale (NRS) and the Daily Sleep Interference Score (DSIS) during the first two weeks of treatment.[10][11] |

| Key Efficacy Results | Both doses of this compound showed statistically significant reductions in ADPS compared to placebo starting from week 1 and continuing through week 13.[10] Significant pain relief with Pregabalin was observed from week 6.[10][11] this compound also demonstrated significant improvements in NRS and DSIS scores as early as day 2 of administration.[10] |

| Safety and Tolerability | This compound was well-tolerated, with a low incidence of serious adverse events.[12] |

Clinical Trial Workflow (NCT05140863)

Caption: Workflow of the Phase 3 clinical trial for this compound in postherpetic neuralgia.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in Phase 1 clinical trials involving healthy subjects and individuals with varying degrees of renal impairment.

Pharmacokinetics in Healthy Subjects

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 - 1.7 hours | [12] |

| Half-life (t1/2) | 3.7 - 6.4 hours | [12] |

| Excretion | Primarily renal (70.84% - 83.53% unchanged in urine within 48 hours) | [12] |

| Dose Proportionality | AUC and Cmax are dose-proportional in the 5-120 mg single-dose range and 15-80 mg multiple-dose range. | [12] |

| Accumulation | Minimal accumulation after repeated administration. | [12] |

Pharmacokinetics in Renal Impairment

A study in subjects with varying degrees of renal function demonstrated that the systemic exposure to this compound increases with the severity of renal impairment.[13]

| Renal Function | Change in Cmax (vs. Normal) | Change in AUC0-inf (vs. Normal) | Reference |

| Mild Impairment | +6.00% | +14.63% | [13] |

| Moderate Impairment | +13.83% | +119.57% | [13] |

| Severe Impairment | +21.63% | +272.61% | [13] |

These findings suggest that dose adjustments may be necessary for patients with moderate to severe renal impairment.[13] It is recommended that the dose be decreased by approximately 50% for every 50% decline in glomerular filtration rate (GFR).[13]

Conclusion

This compound is a novel gabapentinoid with a promising preclinical and clinical profile for the treatment of neuropathic pain. Its high affinity for the α2δ-1 subunit of VGCCs, coupled with a favorable pharmacokinetic and safety profile, positions it as a potentially valuable therapeutic option. The completed Phase 3 trials in postherpetic neuralgia and diabetic peripheral neuropathic pain have demonstrated its efficacy and safety. Further clinical development and regulatory review will ultimately determine the role of this compound in the management of chronic pain conditions.

References

- 1. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 5. aragen.com [aragen.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Onset of Pain Relief with this compound in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects [frontiersin.org]

- 13. Safety and pharmacokinetics of a novel potent GABA analogue this compound in Chinese subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unique Tricyclic Cage-Like Structure of Crisugabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (also known as HSK16149) is a novel, third-generation gabapentinoid distinguished by its unique tricyclic cage-like molecular structure.[1] This structural feature imparts enhanced molecular rigidity, leading to superior target affinity, metabolic stability, and a favorable pharmacokinetic profile compared to its predecessors, gabapentin and pregabalin.[1] As a highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), this compound effectively modulates neuronal excitability, offering a promising therapeutic option for various neurological disorders, particularly neuropathic pain.[2][3] This technical guide provides an in-depth overview of the core structural attributes of this compound, its mechanism of action, synthesis, and a summary of key preclinical and clinical data. Detailed experimental protocols for pivotal assays are also presented to facilitate further research and development.

Core Structure and Synthesis

This compound, with the IUPAC name 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid, possesses a distinctive tricyclic cage-like core.[4] This rigid structure is a key differentiator from other gabapentinoids and is central to its enhanced pharmacological properties.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic route is outlined in the patent literature (WO2020029762). The process involves the formation of the key tricyclic intermediate followed by subsequent modifications to introduce the aminomethyl and acetic acid moieties.

A crucial step in the synthesis involves the reaction of specific precursors under controlled conditions to yield the foundational tricyclic structure. For instance, one described method involves dissolving a key intermediate (1B) in dichloromethane, followed by the addition of DMF and oxalyl chloride. The reaction mixture is then treated with tetrahydropyrrole and triethylamine at a controlled temperature. The pH is subsequently adjusted with hydrochloric acid. Further purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound. Another purification method described involves the use of anhydrous sodium bisulfite followed by pH adjustment with sodium hydroxide and extraction with n-hexane.[4] The final steps of the synthesis involve the reduction of a nitrile group to an amine and hydrolysis to the carboxylic acid to yield this compound.

Mechanism of Action

Similar to other gabapentinoids, this compound's primary mechanism of action is the modulation of neuronal calcium influx through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][5][6] This interaction is believed to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals, thereby dampening neuronal hyperexcitability.[5][6]

The unique tricyclic structure of this compound contributes to its significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin.[2]

Signaling Pathway

Quantitative Data

Binding Affinity

| Compound | Target | IC50 (nM) | Reference |

| This compound | α2δ-1 subunit | 4.0 | [2] |

| Pregabalin | α2δ-1 subunit | 92.0 | [2] |

Pharmacokinetic Properties

| Parameter | Value | Species | Notes | Reference |

| Half-life (t1/2) | 3.7 - 6.4 h | Healthy Chinese Subjects | - | [7] |

| Cmax Increase (Mild Renal Impairment) | 6.00% | Human | Compared to normal renal function. | [8] |

| Cmax Increase (Moderate Renal Impairment) | 13.83% | Human | Compared to normal renal function. | [8] |

| Cmax Increase (Severe Renal Impairment) | 21.63% | Human | Compared to normal renal function. | [8] |

| AUC0-inf Increase (Mild Renal Impairment) | 14.63% | Human | Compared to normal renal function. | [8] |

| AUC0-inf Increase (Moderate Renal Impairment) | 119.57% | Human | Compared to normal renal function. | [8] |

| AUC0-inf Increase (Severe Renal Impairment) | 272.61% | Human | Compared to normal renal function. | [8] |

| Brain Tissue Exposure | 18-fold lower than pregabalin | Preclinical | Indicates a potentially more benign neurotoxicity profile. | [2] |

Clinical Efficacy in Postherpetic Neuralgia (Phase 3)

| Treatment Group | N | Baseline ADPS (Mean) | Change from Baseline in ADPS at Week 12 (LSM ± SE) | LSM Difference vs. Placebo (95% CI) | P-value vs. Placebo | Reference |

| This compound 40 mg/d | 121 | Not Reported | -2.2 (0.2) | -1.1 (-1.6 to -0.7) | < .001 | [2] |

| This compound 80 mg/d | 121 | Not Reported | -2.6 (0.2) | -1.5 (-2.0 to -1.0) | < .001 | [2] |

| Placebo | 124 | Not Reported | -1.1 (0.2) | - | - | [2] |

ADPS: Average Daily Pain Score; LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (Phase 2/3)

| Treatment Group | N | Change in VAS from Baseline at Week 4 (LSM) | P-value vs. Pregabalin | Reference |

| This compound 40 mg/day | 44 | -14.4 | 0.0069 | [9] |

| Pregabalin 300 mg/day | 46 | -7.1 | - | [9] |

VAS: Visual Analog Scale; LSM: Least Squares Mean. This study enrolled patients with an inadequate response to prior pregabalin treatment.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

This protocol is a generalized procedure for determining the binding affinity of a compound to the α2δ-1 subunit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

-

Membrane preparations from cells expressing the α2δ-1 subunit.

-

Radioligand (e.g., [3H]-gabapentin or a suitable alternative).

-

This compound and pregabalin (as a comparator) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, varying concentrations of the unlabeled ligand (this compound or pregabalin), and a fixed concentration of the radioligand in the binding buffer.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol outlines a common procedure for inducing and assessing neuropathic pain in a preclinical animal model.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of chronic neuropathic pain.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Chromic gut or silk sutures (e.g., 4-0).

-

Von Frey filaments for assessing mechanical allodynia.

-

Plantar test apparatus for assessing thermal hyperalgesia.

-

This compound at desired doses.

-

Vehicle control.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the left thigh.

-

Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[6]

-

Ligation: Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[6] The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[6]

-

Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Allow the animals to recover for a period (e.g., 7 days) for the neuropathic pain to develop.

-

Behavioral Testing (Baseline): Before drug administration, assess baseline pain thresholds for mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

-

Drug Administration: Administer this compound or vehicle orally to the rats.

-

Post-dosing Behavioral Testing: At various time points after drug administration, repeat the mechanical and thermal sensitivity tests to assess the analgesic effect of the treatment.

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups. A significant increase in withdrawal threshold or latency in the treated group indicates an analgesic effect.

Phase 3 Clinical Trial for Postherpetic Neuralgia

This is a summary of the methodology for a Phase 3 clinical trial evaluating this compound.

Objective: To evaluate the efficacy and safety of this compound in adults with postherpetic neuralgia.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

Participants: Adults with a diagnosis of postherpetic neuralgia and an average daily pain score (ADPS) of 4 or greater on an 11-point numeric rating scale.[2]

Interventions:

-

This compound 40 mg/day (20 mg twice daily).[2]

-

This compound 80 mg/day (40 mg twice daily).[2]

-

Placebo.[2]

Treatment Duration: 12 weeks of double-blind treatment.[2]

Primary Efficacy Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week 12.[2]

Secondary Efficacy Endpoints:

-

Proportion of patients with ≥30% and ≥50% reduction in ADPS at week 12.

-

Change in the Short-Form McGill Pain Questionnaire (SF-MPQ) score.

-

Change in the Daily Sleep Interference Scale (DSIS) score.

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound represents a significant advancement in the development of gabapentinoids. Its unique tricyclic cage-like structure confers a superior pharmacological profile, including higher binding affinity for the α2δ-1 subunit and a favorable pharmacokinetic and safety profile. Clinical trials have demonstrated its efficacy in treating neuropathic pain conditions, such as postherpetic neuralgia and diabetic peripheral neuropathic pain, with a rapid onset of action. The detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this promising molecule.

References

- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. 2-[(1S,2R,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid | C12H19NO2 | CID 156138935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. mdbneuro.com [mdbneuro.com]

- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. giffordbioscience.com [giffordbioscience.com]

Crisugabalin: An In-depth Analysis of Early-Phase Clinical Trial Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisugabalin (also known as HSK16149) is a novel, selective oral γ-aminobutyric acid (GABA) analogue under development for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the central nervous system, which in turn reduces the release of excitatory neurotransmitters. Preclinical studies have suggested that this compound possesses a wider therapeutic index and a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain tissue exposure. This whitepaper provides a comprehensive overview of the safety data from early-phase clinical trials of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound exerts its analgesic effects by selectively binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain. This compound has demonstrated a 23-fold greater selectivity for the α2δ-1 subunit compared to pregabalin.

Pharmacokinetics

Pharmacokinetic studies have revealed key characteristics of this compound. In single and multiple ascending dose studies, both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t1/2) of this compound is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly after multiple administrations.

A Phase I study investigated the pharmacokinetics in subjects with varying degrees of renal impairment. The results indicated that as renal function declines, the half-life of this compound is prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of this compound in Subjects with Renal Impairment

| Renal Function Category | N | Mean Cmax Increase vs. Normal | Mean AUC0-inf Increase vs. Normal |

| Normal | 8 | - | - |

| Mild Impairment | 8 | 6.00% | 14.63% |

| Moderate Impairment | 8 | 13.83% | 119.57% |

| Severe Impairment | 8 | 21.63% | 272.61% |

Based on these findings, dosage adjustments are recommended for patients with a glomerular filtration rate (GFR) below 60 mL/min.

Clinical Safety Data

Early-phase clinical trials have consistently demonstrated that this compound is generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial evaluated the efficacy and safety of this compound (40 mg/day and 80 mg/day) over a 13-week treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2/3 DPNP Trial

| Adverse Event | This compound Group (n=68) |

| Dizziness | 13.2% (9/68) |

| Somnolence | 8.8% (6/68) |

Safety assessments from this trial indicated a low incidence of serious adverse events and no significant increase in dropout rates among participants receiving this compound compared to placebo.

Phase 3 Trial in Postherpetic Neuralgia (PHN)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 PHN Trial

| Adverse Event Category | This compound 40 mg/d (n=121) | This compound 80 mg/d (n=121) | Placebo (n=124) |

| Common TEAEs | Dizziness, Hyperuricemia, Weight gain, Somnolence, Hyperlipidemia, Hypertriglyceridemia, Blood |

The Modulatory Role of Crisugabalin on Excitatory Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (HSK16149) is a novel third-generation gabapentinoid, a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] Its mechanism of action, similar to other gabapentinoids like pregabalin, involves the modulation of presynaptic calcium influx, which in turn attenuates the release of excitatory neurotransmitters.[3][4] This targeted action underlies its therapeutic potential in various neuropathic pain conditions. This technical guide provides an in-depth overview of this compound's core mechanism, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathway and associated experimental workflows.

Core Mechanism of Action: Targeting the α2δ-1 Subunit

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic voltage-gated calcium channels.[5][6][7] This interaction is critical in its ability to modulate neuronal excitability. The α2δ-1 subunit is a key regulator of calcium channel trafficking and function. By binding to this subunit, this compound is thought to induce a conformational change that reduces the influx of calcium ions into the presynaptic terminal upon neuronal depolarization.[4]

This reduction in intracellular calcium concentration directly impacts the machinery responsible for the synaptic vesicle fusion and subsequent release of excitatory neurotransmitters. The primary neurotransmitters affected by this compound's action include glutamate, norepinephrine, and substance P.[6][7] By dampening the release of these key signaling molecules, this compound effectively reduces the transmission of pain signals in hyperexcited neuronal pathways.

Quantitative Data on Neurotransmitter Release Inhibition

While clinical studies have demonstrated the efficacy of this compound in reducing neuropathic pain, specific quantitative data from preclinical studies detailing the percentage of inhibition of excitatory neurotransmitter release are not extensively published in publicly available literature. The primary literature consistently describes the qualitative effect of reduced release of glutamate, norepinephrine, and substance P.[6][7] Further research and publication of preclinical data are needed to populate a comprehensive quantitative summary.

Table 1: Summary of this compound's Effect on Excitatory Neurotransmitter Release (Qualitative)

| Neurotransmitter | Experimental Model | Effect of this compound | Reference |

| Glutamate | Preclinical Neuropathic Pain Models | Inhibition of release | [4][6] |

| Norepinephrine | Preclinical Neuropathic Pain Models | Inhibition of release | [6] |

| Substance P | Preclinical Neuropathic Pain Models | Inhibition of release | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the effect of compounds like this compound on excitatory neurotransmitter release.

In Vivo Microdialysis for Measuring Glutamate and Norepinephrine Release

This protocol is designed to measure the extracellular concentrations of glutamate and norepinephrine in specific brain regions or the spinal cord of freely moving animals.

Objective: To quantify the in vivo release of glutamate and norepinephrine following the administration of this compound.

Materials:

-

Microdialysis probes (CMA Microdialysis or equivalent)

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetics

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal horn of the spinal cord, prefrontal cortex).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Administer this compound (systemically or locally through the probe).

-

Continue to collect dialysate samples to measure the effect of the drug.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for glutamate and norepinephrine concentrations using HPLC with either electrochemical detection for norepinephrine or pre-column derivatization with o-phthaldialdehyde (OPA) for fluorescence detection of glutamate.

-

Quantify the neurotransmitter levels by comparing the peak areas to a standard curve.

-

In Vitro Patch-Clamp Electrophysiology